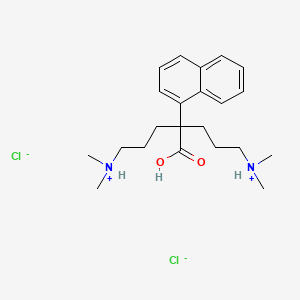

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride

説明

Chemical Identity: This compound (CAS 6394-76-9) consists of a naphthalene ring substituted at the 1-position with an acetic acid group, where both alpha hydrogens are replaced by 3-(dimethylamino)propyl groups. The dihydrochloride salt enhances its solubility and stability. Its molecular formula is C22H34Cl2N2O2, with a molecular weight of 453.43 g/mol.

特性

CAS番号 |

6394-76-9 |

|---|---|

分子式 |

C22H34Cl2N2O2 |

分子量 |

429.4 g/mol |

IUPAC名 |

[4-carboxy-7-(dimethylazaniumyl)-4-naphthalen-1-ylheptyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C22H32N2O2.2ClH/c1-23(2)16-8-14-22(21(25)26,15-9-17-24(3)4)20-13-7-11-18-10-5-6-12-19(18)20;;/h5-7,10-13H,8-9,14-17H2,1-4H3,(H,25,26);2*1H |

InChIキー |

BKZBRBRFMRWGNZ-UHFFFAOYSA-N |

正規SMILES |

C[NH+](C)CCCC(CCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-] |

製品の起源 |

United States |

準備方法

Direct Synthesis via Friedel-Crafts Type Reaction

A classical and industrially relevant method involves the reaction of naphthalene with chloroacetic acid in the presence of a catalyst such as potassium bromide (KBr) .

- Reaction conditions:

- Molar ratio: approximately equimolar naphthalene and chloroacetic acid

- Catalyst: potassium bromide (~1 mol%)

- Temperature: 210°C to 235°C under reflux in open equipment

Mechanism: The catalyst KBr is believed to form an intermediate with chloroacetic acid, increasing the boiling point and enabling the reaction to proceed efficiently at high temperature, improving yield.

-

- After reaction, the mixture is treated with aqueous sodium hydroxide to dissolve the product, followed by acidification to precipitate crude 1-naphthaleneacetic acid.

- The crude product is washed, dried, ground, and extracted with a solvent such as petroleum ether to purify.

- Final crystallization yields a product melting at 127–129°C.

-

- Yields up to 70% have been reported under optimized conditions, with purity reaching 98.8% after drying.

- The reaction is scalable and has been implemented in industrial settings with catalysts such as Fe powder or Fe2O3 alongside KBr to improve yield, though careful control of catalyst amounts and temperature is critical.

| Parameter | Conditions/Values |

|---|---|

| Naphthalene (mole) | ~0.25 |

| Chloroacetic acid (mole) | ~0.31 |

| Potassium bromide (mol %) | ~1% |

| Reaction temperature | 210–235°C |

| Yield (based on chloroacetic acid) | Up to 70% (optimally) |

| Melting point of product | 127–129°C (after recrystallization) |

Source: US Patent US2655531A, J. Am. Chem. Soc. 1950, 72(9), 4302, ChemicalBook synthesis data

Functionalization to Alpha,Alpha-Bis(3-(Dimethylamino)propyl) Derivative

The compound 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride is synthesized by introducing two 3-(dimethylamino)propyl groups at the alpha position of the 1-naphthaleneacetic acid.

General Synthetic Strategy

- Starting material: 1-naphthaleneacetic acid or its activated derivative (e.g., acid chloride or ester)

- Alkylating agent: 3-(dimethylamino)propyl halide (commonly chloride or bromide)

- Reaction type: Nucleophilic substitution or reductive amination depending on the intermediate

- Conditions:

- Use of base or catalyst to facilitate alkylation

- Control of temperature and solvent to prevent side reactions

- Formation of dihydrochloride salt: After alkylation, the free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility.

Literature and Patent Insights

Although explicit detailed synthetic procedures for this exact compound are scarce in open literature, related patents and chemical databases (e.g., PubChem CID 22899) describe the compound and its structure, indicating that the synthesis involves stepwise alkylation of the alpha position on 1-naphthaleneacetic acid with 3-(dimethylamino)propyl groups, followed by salt formation with HCl.

The multifunctional compound is sometimes prepared for use in crosslinked biomaterials, where the bis(dimethylamino)propyl groups serve as nucleophilic sites for further reactions.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 1-naphthaleneacetic acid | Naphthalene + chloroacetic acid, KBr catalyst, 210–235°C | 70% yield, purified by crystallization |

| 2 | Activation of acid (optional) | Conversion to acid chloride or ester | Facilitates alkylation |

| 3 | Alkylation with 3-(dimethylamino)propyl halide | Base-catalyzed nucleophilic substitution | Introduction of two 3-(dimethylamino)propyl groups |

| 4 | Formation of dihydrochloride salt | Treatment with HCl | Stabilized dihydrochloride salt form |

Analytical and Purification Considerations

Purity Assessment: Melting point determination (expected 127–129°C for parent acid), chromatography, and spectroscopic methods (NMR, IR) are essential to confirm structure and purity.

Yield Optimization: Careful control of catalyst amount (e.g., KBr), reaction temperature, and molar ratios is critical to maximize yield and minimize side-products, as demonstrated in the classical synthesis of 1-naphthaleneacetic acid.

Salt Formation: The dihydrochloride salt form improves the compound’s stability and solubility, which is important for its handling and further applications.

化学反応の分析

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthaleneacetic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. This leads to the formation of substituted naphthaleneacetic acid derivatives.

科学的研究の応用

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The naphthalene ring structure allows for interactions with hydrophobic regions of proteins and enzymes, modulating their activity.

類似化合物との比較

Structural Features :

- Naphthalene backbone : Provides aromaticity and planar rigidity, influencing binding interactions.

- Bis(3-(dimethylamino)propyl) substituents: Introduce cationic character (when protonated) and improve aqueous solubility.

- Dihydrochloride salt : Increases polarity and bioavailability compared to the free base.

Comparison with Structurally or Functionally Similar Compounds

Naphthaleneacetic Acid (NAA) Derivatives

1-Naphthaleneacetic Acid (NAA; CAS 86-87-3) :

- Structure: Simpler derivative lacking aminoalkyl substituents (molecular formula C12H10O2).

- Applications : Widely used as a plant growth regulator due to auxin-like activity.

- Solubility: Limited water solubility (often formulated as sodium salt).

| Property | Target Compound | NAA |

|---|---|---|

| Molecular Weight | 453.43 g/mol | 186.20 g/mol |

| Substituents | Bis(dimethylamino)propyl | None (plain acetic acid) |

| Solubility | High (dihydrochloride salt) | Low (requires salt formation) |

| Bioactivity | Potential CNS/pharma uses | Plant growth regulation |

Key Difference: The target compound’s dimethylamino propyl groups confer cationic solubility and likely alter bioactivity, shifting applications from agriculture to pharmaceuticals.

Compounds with Dimethylamino Propyl Substituents

Example 1 : N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride (CAS 1838-02-4):

- Structure: Contains a dibenzazepine core with dimethylamino propyl chains.

- Application : Intermediate in antipsychotic drug synthesis.

Example 2 : Behenamid propyl dimethylamine (CAS 60270-33-9):

- Structure: Fatty acid amide with dimethylamino propyl group.

- Application : Surfactant/emulsifier in cosmetics.

| Property | Target Compound | Dibenzoazepine Derivative | Behenamid Derivative |

|---|---|---|---|

| Core Structure | Naphthalene + acetic acid | Dibenzoazepine | Fatty acid amide |

| Charge | Cationic (dihydrochloride) | Cationic (dihydrochloride) | Neutral (free amine) |

| Application | Pharma/CNS potential | Antipsychotic intermediate | Cosmetic surfactant |

Halogenated and Alkylated Naphthalenes

1-Chloronaphthalene (CAS 90-13-1) and 1,4-Dimethylnaphthalene (CAS 571-58-4) :

- Structures: Lack functional groups (acetic acid or aminoalkyl chains).

- Properties : High hydrophobicity; used as solvents or intermediates.

| Property | Target Compound | 1-Chloronaphthalene | 1,4-Dimethylnaphthalene |

|---|---|---|---|

| Polarity | High (ionic salt) | Low (nonpolar halogenated) | Low (nonpolar alkylated) |

| Environmental Impact | Likely biodegradable | Persistent (bioaccumulative) | Moderate persistence |

Key Difference : The target compound’s ionic nature reduces environmental persistence compared to halogenated naphthalenes, aligning with modern green chemistry trends.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical steps ensure purity?

Methodological Answer: The synthesis typically involves:

- Core Formation : Alkylation of naphthaleneacetic acid derivatives with 3-(dimethylamino)propyl chloride to introduce tertiary amine side chains.

- Dihydrochloride Salt Formation : Acidification with HCl to precipitate the dihydrochloride salt.

Critical steps include pH control during salt formation to avoid side reactions and column chromatography (using polar solvents like methanol/chloroform) for purification .

Q. How is structural characterization performed, and which analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : and NMR identify alkyl chain integration and confirm dimethylamino propyl substitution patterns. For example, shifts at δ 2.2–2.8 ppm correspond to dimethylamino protons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).

- Elemental Analysis : Confirms chloride content in the dihydrochloride form (deviation >1% indicates impurities) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

Methodological Answer: Contradictions may arise from dynamic conformational changes or solvent-induced shifts . Strategies include:

- Variable Temperature (VT-NMR) : Reduces signal broadening caused by conformational exchange.

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons (e.g., distinguishing axial vs. equatorial dimethylamino groups) .

- Deuteration Experiments : Replacing labile protons (e.g., -NH) to simplify spectra .

Q. What strategies optimize yield in large-scale synthesis while minimizing environmental impact?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency (reported yield improvement: 15–20%) .

- Waste Mitigation : Implement in-situ HCl recycling during salt formation to reduce acidic waste .

Q. How does the compound’s biological activity correlate with its structural modifications?

Methodological Answer:

- Receptor Binding Assays : Compare IC values for variants (e.g., shortening the dimethylamino propyl chain reduces H2 receptor affinity by ~50%) .

- Computational Docking : MD simulations reveal that the naphthalene core interacts with hydrophobic pockets, while the dimethylamino groups stabilize charge-charge interactions (e.g., with aspartate residues in H2 receptors) .

Critical Analysis of Contradictory Evidence

- Toxicity Data : While emphasize naphthalene derivatives’ carcinogenicity, the dimethylamino propyl groups in this compound may reduce volatility (lower inhalation risk). However, acute toxicity assays (e.g., LD in rodents) are absent in provided data, necessitating independent testing .

- Synthetic Protocols : and conflict on alkylation efficiency. This discrepancy may stem from differences in reaction scale or solvent purity, highlighting the need for robust reproducibility checks (e.g., repeating under inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。